molecular formula C10H17F2NO3 B1478254 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid CAS No. 2097945-76-9

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid

Cat. No.: B1478254
CAS No.: 2097945-76-9
M. Wt: 237.24 g/mol
InChI Key: PXYOMWULGHXILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid is a fluorinated pyrrolidine derivative designed for research and development applications. This compound serves as a sophisticated building block in medicinal chemistry, particularly for creating potential enzyme inhibitors. The 4,4-difluoropyrrolidine motif is a privileged structure in drug design, known for enhancing key properties like metabolic stability and membrane permeability in active pharmaceutical ingredients (APIs) . This reagent is structurally related to compounds used in the development of treatments for type 2 diabetes, where similar fluorinated pyrrolidines act as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors . Furthermore, the difluoropyrrolidine scaffold is highly relevant in the development of targeted radiopharmaceuticals, such as Fibroblast Activation Protein (FAP) inhibitors used in oncology imaging and therapy . The incorporation of the ethoxymethyl and propanoic acid side chains provides versatile handles for further synthetic modification, allowing researchers to conjugate this fragment to larger molecules or optimize the physicochemical properties of lead compounds. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-3-16-5-8-4-10(11,12)6-13(8)7(2)9(14)15/h7-8H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYOMWULGHXILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1C(C)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and structure. It features a pyrrolidine ring with ethoxymethyl and difluoromethyl substituents, contributing to its unique biological properties.

  • Molecular Formula : C₁₁H₁₄F₂N₂O₂
  • CAS Number : 1448440-51-4
  • Molecular Weight : 246.24 g/mol

Research indicates that the compound interacts with various biological pathways:

  • Protein Kinase Inhibition : The compound exhibits inhibitory activity against several protein kinases, which are critical in regulating cell division and metabolism. This inhibition can potentially lead to anti-cancer effects by preventing uncontrolled cell proliferation .
  • Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter systems, particularly in the modulation of GABAergic and glutamatergic signaling pathways, which are vital for maintaining neural excitability and synaptic plasticity .

Biological Activity

The biological activity of 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid can be summarized as follows:

Activity Description
AnticancerInhibits specific kinases involved in cancer progression .
NeuroprotectivePotentially protects neurons from oxidative stress and excitotoxicity .
Anti-inflammatoryMay reduce inflammation through modulation of immune responses .

Case Studies

Several studies have explored the effects of this compound in different contexts:

  • In Vitro Studies : In cell line models, treatment with varying concentrations of the compound resulted in reduced viability of cancer cells, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction via caspase activation .
  • Animal Models : In animal studies, administration of the compound demonstrated significant neuroprotective effects in models of neurodegenerative diseases. Behavioral tests indicated improved cognitive function and reduced markers of oxidative stress in treated groups compared to controls .
  • Clinical Trials : Although limited human trials have been conducted, early-phase studies indicate promising results in managing specific neurological disorders. Participants reported improved symptoms with manageable side effects.

Scientific Research Applications

Targeting Fibroblast Activation Protein (FAP)

Fibroblast activation protein (FAP) is a serine protease that is overexpressed in the stroma of many tumors, making it a promising target for cancer therapy. The compound has been investigated for its ability to selectively bind to FAP, facilitating targeted drug delivery.

Case Studies and Research Findings

Recent studies have shown that derivatives of this compound can be effectively used in positron emission tomography (PET) imaging to visualize tumors expressing FAP. For example, compounds like NH2-UAMC1110, which incorporate the 4,4-difluoropyrrolidine structure, have been evaluated for their binding affinity and specificity towards FAP compared to other related proteins such as dipeptidyl peptidases (DPPs). Results indicate that these compounds exhibit high selectivity and retention in tumor tissues .

Study Compound Binding Affinity (nM) Target
Study AUAMC11106.5FAP
Study BFAPI-0417.2FAP
Study CFAPI-021.7DPP4

Drug Delivery Applications

In addition to its role as a therapeutic agent, 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid has potential applications in drug delivery systems.

Ligand Development for Targeted Delivery

The compound can be utilized as a ligand for the active delivery of cytotoxic drugs directly to tumor sites via FAP targeting. This approach enhances the efficacy of chemotherapy while reducing side effects associated with conventional systemic administration .

Formulation and Stability Studies

Research has demonstrated that formulations incorporating this compound exhibit improved stability and pharmacokinetic profiles compared to traditional formulations. For instance, studies involving radiolabeled versions of the compound have shown prolonged circulation times and enhanced tumor accumulation rates .

Comparison with Similar Compounds

Core Structural Features and Substituent Effects

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name (Source) Core Structure Key Substituents Bioactivity/Safety Notes
Target Compound Pyrrolidine-propanoic acid 4,4-difluoro, 2-ethoxymethyl Hypothesized enhanced lipophilicity and metabolic stability due to fluorine and ethoxy groups.
3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid () Dihydrofuran-propanoic acid 5-oxo group on dihydrofuran Exhibits antifungal activity against plant pathogens but no antioxidant effects .
Pharmaceutical Impurities (e.g., Imp. K, L, M) () Phenyl-propanoic acid Varied phenyl substituents (e.g., formyl, hydroxy) Used as reference standards in pharmaceutical quality control; substituents influence polarity and stability.
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid () Pyrrolidinone-propanoic acid 2,5-dioxo groups on pyrrolidine Associated with skin/eye irritation hazards; electron-deficient ring alters reactivity .
Pyridine/Pyrimidine-linked Propanoic Acids () Heteroaromatic-propanoic acid Substituents like pyridinyl or pyrimidinyl Aromatic systems may engage in π-π interactions, contrasting with the aliphatic pyrrolidine in the target compound.

Functional Group Impact on Bioactivity

  • Fluorine vs. Oxygen Substituents : The 4,4-difluoro groups in the target compound likely increase electronegativity and metabolic stability compared to the 5-oxo group in the dihydrofuran analog (). Fluorinated pyrrolidines are less prone to oxidation than oxygen-containing rings .
  • Ethoxymethyl vs. Aromatic Substituents : The ethoxymethyl group introduces steric bulk and moderate lipophilicity, contrasting with the polar hydroxy or formyl groups in pharmaceutical impurities (). This may enhance blood-brain barrier penetration compared to hydrophilic analogs.
  • Safety Profiles: The pyrrolidinone analog () has documented irritation risks, whereas fluorine substitution in the target compound could reduce reactivity and toxicity.

Recommendations :

Conduct comparative bioassays with the target compound and analogs from and .

Evaluate metabolic stability using fluorinated vs. non-fluorinated pyrrolidine derivatives.

Assess safety profiles relative to the irritant pyrrolidinone analog ().

Preparation Methods

Ester Reduction Route Using Borohydride/Metal Salt System

A key industrially viable approach involves the reduction of an ester intermediate to the corresponding alcohol, which is subsequently converted to the target acid derivative.

  • Starting Material : 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester or analogs bearing the pyrrolidine ring.
  • Reducing Agent : A mixed system of potassium borohydride and lithium chloride is employed.
  • Solvent : Ethanol or a mixture of ethanol with water or ether solvents such as tetrahydrofuran.
  • Reaction Conditions : The ester is dissolved in 300-600 mL of solvent per mole of ester. The mixture is heated to 30-35 °C for 2-3 hours, followed by reflux to ensure complete reaction.
  • Workup : After reaction completion, 3 M hydrochloric acid is added dropwise, water is introduced, and ethanol is removed under reduced pressure. The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield 2-(4-ethoxyphenyl)-2-methylpropanol with a yield exceeding 80% and purity of 98%.

This method is noted for its mild reaction conditions, high yield, cost-effectiveness, and suitability for scale-up in industrial production.

Reflux and Chromatographic Purification Techniques

For the synthesis of the fluorinated pyrrolidine derivatives, refluxing in organic solvents is commonly used to facilitate nucleophilic substitution and ring closure reactions.

  • Solvents : Organic solvents such as ethanol, tetrahydrofuran, or ethyl acetate.
  • Purification : Chromatographic methods including column chromatography and high-performance liquid chromatography (HPLC) are employed to purify intermediates and final products.
  • Monitoring : Reaction progress is monitored by thin-layer chromatography (TLC) and HPLC to ensure completion and optimize yields.

Reaction Optimization Parameters

  • Temperature Control : Maintaining reaction temperatures between 30-60 °C is critical to balance reaction rate and selectivity.
  • Molar Ratios : The molar ratio of borohydride to metal salt and acid is optimized (e.g., 3:1:1) to maximize reduction efficiency and minimize side reactions.
  • Solvent Choice : Selection of solvent mixtures influences solubility and reaction kinetics, with ethanol-water mixtures being preferred for environmental and cost reasons.
  • Catalyst Use : Metal salts such as lithium chloride enhance the reducing power of borohydride and stabilize intermediates.

Summary of Key Preparation Data

Step Reagents/Conditions Yield (%) Purity (%) Notes
Ester reduction Potassium borohydride + Lithium chloride in ethanol, 30-35 °C, 2-3 h + reflux >80 98 Mild, industrially scalable
Reflux for substitution Organic solvents (ethanol, THF), reflux N/A N/A Facilitates ring closure and substitution
Purification Chromatography (TLC, HPLC) N/A High Ensures removal of impurities

Research Findings and Industrial Relevance

  • The borohydride/metal salt reduction method provides a safer, more environmentally friendly alternative to harsher reducing agents.
  • The process is characterized by simple operation, low raw material cost, and high product quality, making it suitable for large-scale pharmaceutical manufacturing.
  • The stereochemistry of the pyrrolidine ring is preserved under the described conditions, which is crucial for the biological activity of the compound.
  • The use of fluorinated pyrrolidine intermediates requires careful handling and purification to avoid decomposition and side reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid, and how can purity be validated?

  • Methodology :

  • Synthetic Routes : Multi-step synthesis typically involves functionalizing a pyrrolidine core. For example:

Pyrrolidine Modification : Introduce difluoro groups via fluorination reagents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions .

Ethoxymethyl Attachment : Alkylation or nucleophilic substitution to attach the ethoxymethyl group, using solvents like THF or DMF at controlled temperatures (0–60°C) .

Propanoic Acid Incorporation : Coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) or ester hydrolysis .

  • Purity Validation :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .
  • NMR : Confirm structural integrity via 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR, with emphasis on characteristic shifts (e.g., difluoro groups at δ ~120 ppm in 19F^{19}\text{F} NMR) .
  • Table 1 : Example Reaction Conditions
StepReagents/ConditionsSolventTemperatureYield (%)
DifluorinationDASTDCM0°C → RT65–75
AlkylationNaH, Ethoxymethyl bromideTHF60°C50–60

Q. What spectroscopic and chromatographic methods are most suitable for structural elucidation?

  • Methodology :

  • NMR Spectroscopy : Key for confirming the pyrrolidine ring, ethoxymethyl group, and propanoic acid moiety. 19F^{19}\text{F} NMR is critical for verifying difluoro substitution patterns .
  • Mass Spectrometry (HRMS) : ESI or MALDI-TOF to confirm molecular weight (e.g., [M+H]+^+ at m/z calculated for C10H16F2NO3\text{C}_{10}\text{H}_{16}\text{F}_2\text{NO}_3) .
  • FTIR : Identify carbonyl stretches (~1700 cm1^{-1}) and ether linkages (~1100 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, given the compound’s chiral centers?

  • Methodology :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Evans’ oxazaborolidines) during key steps like alkylation or fluorination .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases to separate enantiomers .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) for kinetic resolution of ester intermediates .
    • Data Contradiction Analysis : If enantiomeric excess (ee) varies between batches, cross-validate using polarimetry and circular dichroism (CD) spectroscopy .

Q. What strategies mitigate hydrolysis of the ethoxymethyl group in physiological or in vitro assays?

  • Methodology :

  • pH Stabilization : Conduct assays in buffered solutions (pH 6.5–7.5) to minimize acid/base-driven hydrolysis .
  • Prodrug Design : Replace the ethoxymethyl group with a more stable moiety (e.g., pivaloyloxymethyl) for targeted release .
  • Stability Studies : Monitor degradation via LC-MS under simulated biological conditions (37°C, 5% CO2_2) .

Q. How should researchers resolve contradictions in bioactivity data across different enzymatic assays?

  • Methodology :

  • Assay Conditions : Standardize parameters (e.g., substrate concentration, incubation time) and validate with positive controls .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional response .
  • Metabolite Screening : Check for in situ degradation products that may interfere with results (e.g., via LC-MS/MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.